

Validating the structure of (4-Aminosulfonylphenyl)boronic acid derivatives

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Compound of Interest

Compound Name: (4-Aminosulfonylphenyl)boronic acid

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A comprehensive guide to the structural validation of **(4-Aminosulfonylphenyl)boronic acid** derivatives, offering a comparative analysis of key analytical techniques. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative performance data, and visual workflows to assist in selecting the most appropriate methods for structural elucidation and characterization.

Introduction to Structural Validation

(4-Aminosulfonylphenyl)boronic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry, notably as inhibitors of enzymes like β -lactamases. [1][2][3] Accurate structural validation is critical to ensure the identity, purity, and desired biological activity of these molecules. The primary challenges in their characterization often revolve around the tendency of boronic acids to undergo dehydration to form cyclic trimers known as boroxines, which can complicate spectral interpretation.[4][5] This guide compares the most effective analytical techniques for overcoming these challenges and achieving unambiguous structural validation.

Comparison of Analytical Techniques

The selection of an analytical method for characterizing **(4-Aminosulfonylphenyl)boronic acid** derivatives depends on the specific information required, such as atomic connectivity, molecular weight, three-dimensional structure, and purity. The following tables provide a quantitative comparison of the most common techniques.

Table 1: Mass Spectrometry Techniques

Ionization Technique	Derivatization	Typical Observations	Advantages	Disadvantages
ESI-MS	Optional	Formation of $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$ ions. Solvent adducts may be observed. [4]	Soft ionization, suitable for LC-MS, good for polar compounds. [4] [6]	Can be complicated by adduct formation and in-source reactions. [4]
MALDI-MS	Optional	Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions. [4] [7]	High sensitivity, tolerant of some salts, suitable for complex mixtures. [7]	Requires a suitable matrix; derivatization can simplify spectra. [7]
GC-MS	Mandatory	Requires derivatization (e.g., silylation) to increase volatility. [4] [8] Provides detailed fragmentation patterns.	Excellent chromatographic separation, highly reproducible fragmentation. [4]	Derivatization step is essential, not suitable for thermally labile compounds. [8]

Table 2: Spectroscopic and Crystallographic Techniques

Technique	Information Provided	Sample Requirements	Key Advantages	Common Challenges
^1H & ^{13}C NMR	Atomic connectivity, chemical environment of protons and carbons.	Soluble sample in deuterated solvent.	Provides detailed structural information about the organic framework.	Oligomerization can lead to broad or complex spectra.[5]
^{11}B NMR	Hybridization state of boron (sp^2 vs. sp^3), formation of boronate esters. [8][9]	Soluble sample in deuterated solvent (quartz tube recommended). [8]	Directly probes the boron center, useful for studying binding and pKa.[9]	Signal can be broad; chemical shifts are sensitive to solvent and pH. [9][10][11]
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, and angles.	Single, high-quality crystal.	Provides definitive, unambiguous structural determination.[1][12]	Growing suitable crystals can be challenging.

Table 3: Chromatographic Techniques

Technique	Primary Use	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Key Advantage
UPLC-MS	Purity assessment, quantification, high-throughput analysis.	0.1 µg[6]	1.0 µg[6]	Rapid analysis (sub-minute run times) without derivatization.[6]
HPLC with Post-Column Derivatization	Selective detection and quantification of boronic acids.	1.2 ng[8][13]	Not specified, but sensitive to ng/mL levels.[8]	High selectivity for boronic acids in complex mixtures.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of **(4-Aminosulfonylphenyl)boronic acid** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent. To avoid issues with oligomerization (boroxine formation), deuterated methanol (CD₃OD) is often recommended as it can break up the trimers.[5]
 - Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Interpretation: Analyze chemical shifts, coupling constants, and integration to elucidate the structure of the phenylsulfonamide backbone.
- ¹¹B NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 4 mg of the sample in 0.65 mL of a deuterated solvent in a quartz NMR tube to avoid background signals from borosilicate

glass.[8]

- Data Acquisition: Use a high-field NMR spectrometer to acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.[8]
- Interpretation: The chemical shift indicates the hybridization state of the boron atom. Trigonal planar boronic acids (sp^2) typically appear around 30-33 ppm, while tetrahedral boronate esters (sp^3) are shifted upfield.[9][11]

Mass Spectrometry

- UPLC-ESI-MS:
 - Chromatographic System: Utilize a UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm).[6]
 - Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is commonly used.[6]
 - MS System: An electrospray ionization source in either positive or negative ion mode.
 - Analysis: This method allows for rapid analysis without derivatization and is effective for monitoring reactions and assessing purity, with reported recoveries between 97.1% and 105.7%.[6]
- GC-MS (with Derivatization):
 - Sample Preparation (Silylation): Dissolve ~1 mg of the compound in 1 mL of pyridine or acetonitrile. Add 100 μ L of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes.[4][8]
 - Instrumentation: Use a GC system with a non-polar capillary column and an MS detector with an electron ionization (EI) source.[4]
 - Analysis: The derivatization increases volatility and thermal stability, allowing for chromatographic separation and structural elucidation through fragmentation patterns.[8]

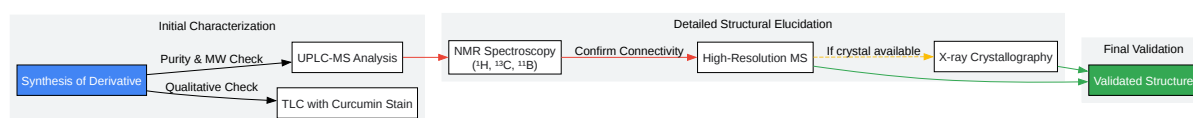
X-ray Crystallography

- **Crystal Growth:** Grow single crystals of the **(4-Aminosulfonylphenyl)boronic acid** derivative. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion. For enzyme inhibitors, co-crystallization with the target protein (e.g., AmpC β -lactamase) is performed.[1][12]
- **Data Collection:** Collect diffraction data using a single-crystal X-ray diffractometer.[14]
- **Structure Solution and Refinement:** Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[1][12] In studies with AmpC, resolutions of 1.6–1.8 Å have been achieved.[1][2][3]

Visualizing Experimental Workflows and Pathways

General Workflow for Structural Validation

The following diagram outlines a typical workflow for the comprehensive characterization of a newly synthesized **(4-Aminosulfonylphenyl)boronic acid** derivative.



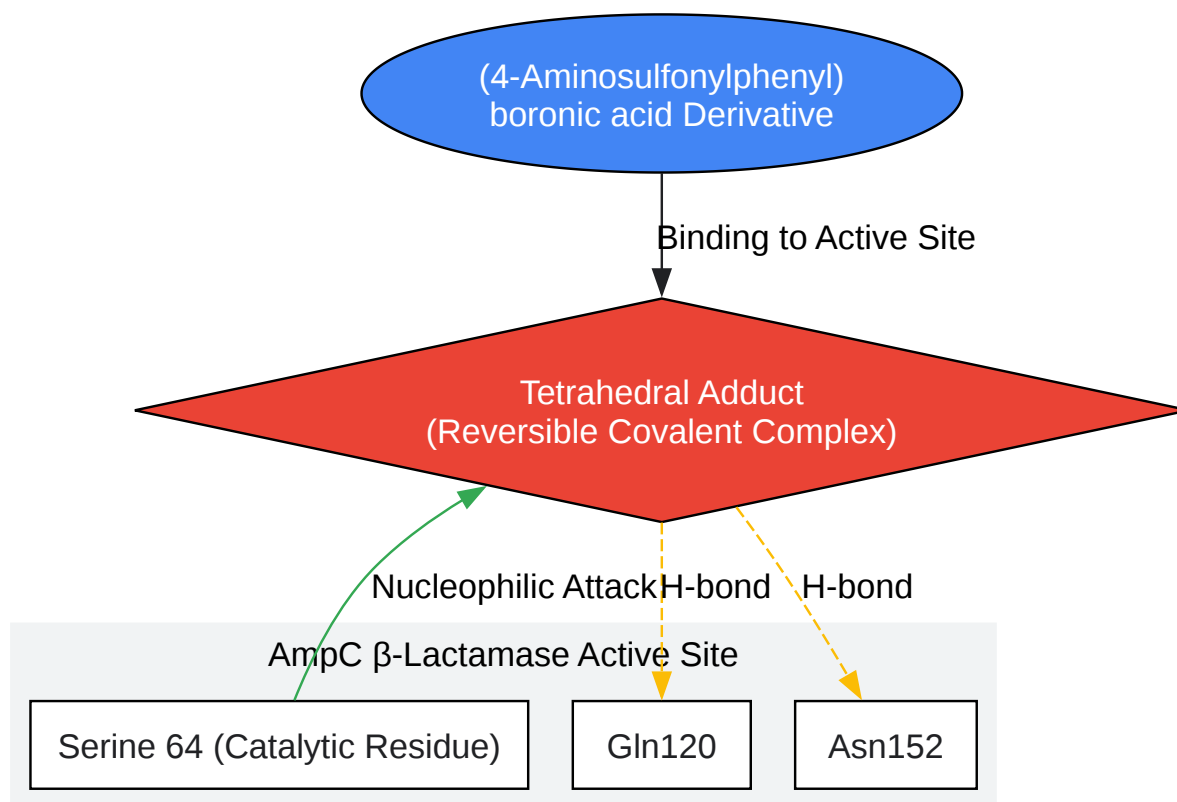
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A general workflow for the characterization of boronic acid derivatives.

Mechanism of β -Lactamase Inhibition

(4-Aminosulfonylphenyl)boronic acid derivatives are known to act as competitive inhibitors of serine β -lactamases like AmpC. They form a reversible covalent bond with the catalytic

serine residue in the enzyme's active site, mimicking the tetrahedral high-energy intermediate of β -lactam hydrolysis.[15]



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